PR Antagonistic Potency: PR Antagonist 1 (IC50 = 29 nM) vs. Mifepristone and PF-02413873
In a direct comparison of PR antagonistic potency, PR antagonist 1 exhibits an IC50 of 29 nM in a cell-based assay measuring inhibition of progesterone-induced alkaline phosphatase activity in T47D cells [1]. This places its potency between the high-affinity steroidal antagonist mifepristone (IC50 = 0.2 nM) and the less potent nonsteroidal PF-3882845 (IC50 = 310 nM) [2][3]. The ~145-fold lower potency relative to mifepristone may be advantageous in studies where complete PR blockade is undesirable or where dose-response relationships require a shallower slope.
| Evidence Dimension | PR Antagonism (IC50) |
|---|---|
| Target Compound Data | 29 nM |
| Comparator Or Baseline | Mifepristone: 0.2 nM; PF-3882845: 310 nM |
| Quantified Difference | 145-fold less potent than mifepristone; 10.7-fold more potent than PF-3882845 |
| Conditions | T47D human breast cancer cells; alkaline phosphatase reporter assay |
Why This Matters
Potency differential enables tailored PR blockade, avoiding the confounding effects of complete receptor silencing seen with ultra-high-affinity antagonists.
- [1] BindingDB. BDBM50375840 (CHEMBL405428) - PR antagonist 1. Affinity Data: IC50 = 29 nM. View Source
- [2] PeptideDB. Mifepristone (RU486). Bioactivity Datasheet: IC50 = 0.2 nM. View Source
- [3] MedChemExpress. PF-3882845. Product Technical Datasheet: PR IC50 = 310 nM. View Source
